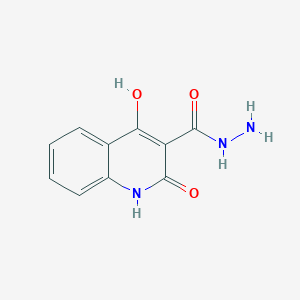
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide” is a compound that has been studied for its potential biological activities . It’s a heterocyclic enol containing a Michael acceptor .
Synthesis Analysis
This compound has been synthesized through a Smiles rearrangement in an Ugi-type multicomponent condensation . The process involves the use of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . A novel method has also been developed for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters using monoethyl malonate as an acylating agent .Molecular Structure Analysis
The molecular structure of this compound has been deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The compound has been found to participate in an Ugi-type multicomponent condensation through a Smiles rearrangement . It has also been used in the synthesis of a wide range of biologically active substances .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition and Calcium Channel Antagonism
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has been evaluated for its potential as a cholinesterase inhibitor and calcium channel antagonist. Research conducted by Tomassoli et al. (2011) involved the synthesis, biological assessment, and molecular modeling of new derivatives, including this compound. The compound showed selective inhibition properties for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its utility in neurological research and potential therapeutic applications (Tomassoli et al., 2011).
Ion Recognition and Sensing
Another application of this compound is in the field of ion recognition. Chawla and Gupta (2015) designed a molecular receptor using the compound for multi-ion recognition. Their study demonstrated that the receptor exhibits a distinct color change upon interaction with specific ions, indicating its potential in developing new sensing materials for ions like fluoride, copper, and nickel (Chawla & Gupta, 2015).
Docking Studies and Antimicrobial Activity
In the realm of molecular modeling and antimicrobial research, Ali et al. (2019) investigated novel complexes derived from quinoline derivatives, including this compound. Their docking studies with HepG2 protein, a liver carcinoma cell, indicated promising inhibition at the in Silico level. Additionally, the compounds displayed antimicrobial activity against various microorganisms, suggesting their potential in antimicrobial drug development (Ali et al., 2019).
Synthesis and Biological Properties
Ukrainets et al. (2007, 2009, 2011, 2012, 2013, 2014) conducted several studies focusing on the synthesis, chemical, and biological properties of various 4-hydroxy-2-quinolone derivatives, including this compound. These studies explored different synthetic methods and analyzed the compounds' potential in various biological applications, such as their antitubercular, analgesic, and anti-inflammatory properties. The research provides valuable insights into the versatility of these compounds in medicinal chemistry (Ukrainets et al., 2007, 2009, 2011, 2012, 2013, 2014).
Anti-HIV-1 and Antibacterial Activities
Abdollahi et al. (2022) investigated derivatives of this compound for their potential as anti-HIV-1 and antibacterial agents. Their study revealed moderate antibacterial activity and provided a foundation for further structural modifications to improve the compounds' efficacies (Abdollahi et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZVVDVXKUTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)


![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)
